4-[1-(3,4-diethoxyphenyl)-6,7-diethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoic acid
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Overview
Description
4-[1-(3,4-DIETHOXYPHENYL)-6,7-DIETHOXY-3-OXO-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL]BENZOIC ACID is a complex organic compound with a molecular formula of C28H29NO7 and a molecular weight of 519.6 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3,4-DIETHOXYPHENYL)-6,7-DIETHOXY-3-OXO-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL]BENZOIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) to form 6,7-dimethoxy-3,4-dihydroisoquinoline . This intermediate is then further reacted with appropriate reagents to introduce the benzoic acid moiety and the ethoxy groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[1-(3,4-DIETHOXYPHENYL)-6,7-DIETHOXY-3-OXO-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4-[1-(3,4-DIETHOXYPHENYL)-6,7-DIETHOXY-3-OXO-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL]BENZOIC ACID has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s isoquinoline structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[1-(3,4-DIETHOXYPHENYL)-6,7-DIETHOXY-3-OXO-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL]BENZOIC ACID involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Diethoxyphenyl)-1,3-dihydroxy-2-(4’-methoxyphenyl)-propane
- 2-(3,3-Dimethyl-6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)carboxylic acid amides
Uniqueness
4-[1-(3,4-DIETHOXYPHENYL)-6,7-DIETHOXY-3-OXO-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL]BENZOIC ACID is unique due to its specific combination of functional groups and its isoquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C30H33NO7 |
---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
4-[1-(3,4-diethoxyphenyl)-6,7-diethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoic acid |
InChI |
InChI=1S/C30H33NO7/c1-5-35-24-14-11-20(15-25(24)36-6-2)29-23-18-27(38-8-4)26(37-7-3)16-21(23)17-28(32)31(29)22-12-9-19(10-13-22)30(33)34/h9-16,18,29H,5-8,17H2,1-4H3,(H,33,34) |
InChI Key |
BKWBUUYCHYLRLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CC(=O)N2C4=CC=C(C=C4)C(=O)O)OCC)OCC)OCC |
Origin of Product |
United States |
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